Cas no 89114-75-0 (Benzenamine, N,N-bis(4-methylphenyl)-4-(2-phenylethenyl)-)
89114-75-0 structure
Product Name:Benzenamine, N,N-bis(4-methylphenyl)-4-(2-phenylethenyl)-
CAS No:89114-75-0
MF:C28H25N
MW:375.50480723381
CID:611736
PubChem ID:53401304
Update Time:2025-04-19
Benzenamine, N,N-bis(4-methylphenyl)-4-(2-phenylethenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N,N-bis(4-methylphenyl)-4-(2-phenylethenyl)-
- 4-methyl-N-(4-methylphenyl)-N-[4-(2-phenylethenyl)phenyl]aniline
- N,N-bis(4-methylphenyl)-4-(2-phenylethenyl)Benzenamine
- 89114-75-0
- FT-0734623
- DTXSID80694885
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- Inchi: 1S/C28H25N/c1-22-8-16-26(17-9-22)29(27-18-10-23(2)11-19-27)28-20-14-25(15-21-28)13-12-24-6-4-3-5-7-24/h3-21H,1-2H3
- InChI Key: RMTFQLKKBBWGAH-UHFFFAOYSA-N
- SMILES: N(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C=CC2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 375.199
- Monoisotopic Mass: 375.199
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 3.2A^2
- XLogP3: 8.2
Experimental Properties
- Density: 1.116
- PSA: 3.24000
- LogP: 7.94360
Benzenamine, N,N-bis(4-methylphenyl)-4-(2-phenylethenyl)- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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